1H-[1]benzothiolo[3,2-d]pyrimidin-4-one
Description
1H-[1]benzothiolo[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a fused benzothiophene and pyrimidinone scaffold. This structure confers unique electronic and steric properties, making it a valuable template in medicinal chemistry and materials science. The sulfur atom in the benzothiolo ring enhances intermolecular interactions, while the pyrimidinone moiety provides sites for functionalization, enabling diverse biological activities such as kinase inhibition .
Properties
IUPAC Name |
1H-[1]benzothiolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2OS/c13-10-9-8(11-5-12-10)6-3-1-2-4-7(6)14-9/h1-5H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMSRGZWWJLTQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=O)N=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=O)N=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-1benzothiolo[3,2-d]pyrimidin-4-one can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with formamide under acidic conditions to form the desired pyrimidinone ring . Another approach includes the use of isothiocyanates and hydrazine derivatives to achieve the cyclization .
Industrial Production Methods
Industrial production of 1H-1benzothiolo[3,2-d]pyrimidin-4-one typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as solvent-free reactions to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1H-1benzothiolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
1H-1benzothiolo[3,2-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1H-1benzothiolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Cyclooxygenase-2 Inhibition: The compound inhibits the activity of cyclooxygenase-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.
Nitric Oxide Synthase Inhibition: It also inhibits inducible nitric oxide synthase, reducing the production of nitric oxide, a mediator of inflammation.
Intercellular Adhesion Molecule-1 Suppression: The compound suppresses the expression of intercellular adhesion molecule-1, which plays a role in the inflammatory response.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
